7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromo and methoxy group on the phenyl ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the reaction conditions are optimized to enhance yield and reduce reaction time. The use of dry toluene and molecular sieves has been shown to improve the yield to 89% under a shorter reaction time of 5 hours . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and Pd(PPh3)4 are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines with different functional groups .
Scientific Research Applications
7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . The compound binds to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 7-(5-Bromo-2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11BrN4O3 |
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Molecular Weight |
351.16 g/mol |
IUPAC Name |
7-(5-bromo-2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-11-3-2-7(14)4-8(11)10-5-9(12(19)20)17-13-15-6-16-18(10)13/h2-6,10H,1H3,(H,19,20)(H,15,16,17) |
InChI Key |
XMIUXBIPLDQVFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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